Methyl hydrazinecarbodithioate

CAS No.: 5397-03-5

Cat. No.: VC1759559

Molecular Formula: C2H6N2S2

Molecular Weight: 122.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5397-03-5 |

|---|---|

| Molecular Formula | C2H6N2S2 |

| Molecular Weight | 122.22 g/mol |

| IUPAC Name | methyl N-aminocarbamodithioate |

| Standard InChI | InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) |

| Standard InChI Key | ILAXBOIRSPXAMM-UHFFFAOYSA-N |

| SMILES | CSC(=S)NN |

| Canonical SMILES | CSC(=S)NN |

Introduction

Chemical Identity and Structural Characteristics

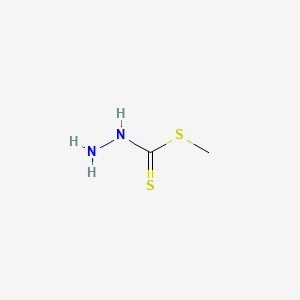

Methyl hydrazinecarbodithioate (C₂H₆N₂S₂) is an organosulfur compound also known as methyldithiocarbazate, S-methyl dithiocarbazate, and methyl N-aminocarbamodithioate . It is characterized by a hydrazine group attached to a carbodithioate moiety with a methyl substituent. The compound is registered with CAS number 5397-03-5 and possesses a molecular weight of 122.21 g/mol .

The structural representation of methyl hydrazinecarbodithioate can be expressed through various notation systems:

| Notation System | Representation |

|---|---|

| Molecular Formula | C₂H₆N₂S₂ |

| SMILES | CSC(=S)NN |

| InChI | InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) |

| InChIKey | ILAXBOIRSPXAMM-UHFFFAOYSA-N |

The compound features a thione tautomeric form in the solid state, with the dithiocarbazate fragment adopting a Z configuration about the C=N bond . The S-methyl group typically adopts a syn conformation relative to the azomethine nitrogen atom .

Physical and Chemical Properties

Methyl hydrazinecarbodithioate exists as a white solid under standard conditions, with several characteristic physical properties outlined below:

| Property | Value |

|---|---|

| Physical state | Solid |

| Color | White |

| Melting point | 79°C (in benzene solvent) |

| Boiling point | 207.3±23.0°C (Predicted) |

| Density | 1.314±0.06 g/cm³ (Predicted) |

| pKa | 9.15±0.70 (Predicted) |

| Flash point | 79.2°C |

| Refractive index | 1.645 (Predicted) |

| LogP | 1.1888 |

The compound's moderate LogP value (1.1888) indicates a balance between hydrophilicity and lipophilicity, potentially influencing its absorption and distribution within biological systems .

Spectroscopic Characteristics

The spectroscopic properties of methyl hydrazinecarbodithioate provide valuable analytical data for its identification and characterization. Collision cross-section data from mass spectrometry offers insights into the compound's behavior under various ionization conditions:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 123.00452 | 121.3 |

| [M+Na]⁺ | 144.98646 | 128.9 |

| [M+NH₄]⁺ | 140.03106 | 130.1 |

| [M+K]⁺ | 160.96040 | 121.1 |

| [M-H]⁻ | 120.98996 | 122.2 |

| [M+Na-2H]⁻ | 142.97191 | 123.8 |

| [M]⁺ | 121.99669 | 123.2 |

| [M]⁻ | 121.99779 | 123.2 |

These collision cross-section values provide important parameters for analytical identification through mass spectrometry techniques, enabling accurate detection and quantification of the compound in complex matrices .

Biological Activities and Applications

Anticancer Properties

Derivatives of methyl hydrazinecarbodithioate have demonstrated significant cytostatic activity against cancer cell lines. Research has identified several compounds with promising anticancer potential:

| Compound | IC₅₀ against HL60 cells | IC₅₀ against HEL cells |

|---|---|---|

| IIc | 6.5 μM | 5.3 μM |

| IIi | ≈1 μM | 17 μM |

| IIl | 0.8 μM | 2.6 μM |

These compounds, characterized by tridentate ligand features, showed remarkable inhibitory effects against HL60 human promyelocytic leukemia cells and human embryonic lung (HEL) fibroblasts . The low IC₅₀ values, particularly for compound IIl (0.8 μM against HL60 cells), suggest potential applications in cancer therapeutics, though further research is required to optimize their efficacy and selectivity.

Antiviral Activity

Beyond anticancer properties, certain methyl hydrazinecarbodithioate derivatives have exhibited antiviral activity against various viruses:

| Compound | Active Against |

|---|---|

| IIc, IIl | Wild-type herpes simplex virus (HSV) |

| IIc, IIl | Varicella zoster virus (VZV) |

| IIc, IIl | Acyclovir-resistant HSV |

Compounds IIc and IIl demonstrated antiviral activity against these viruses, although this activity occurred at concentrations that also significantly inhibited normal cell proliferation . This observation highlights the need for further structural modifications to enhance selectivity and reduce potential cytotoxicity.

Chemical Reactivity and Structural Features

Methyl hydrazinecarbodithioate demonstrates rich chemical reactivity, particularly in condensation reactions with carbonyl compounds. When incorporated into larger structures, the methyl hydrazinecarbodithioate chain can exhibit interesting conformational properties.

For example, in the condensation product with 5-methylisatin, the methyl hydrazinecarbodithioate chain connects to the nine-membered 5-methylisatin ring at C3 and adopts a near planar geometry (root mean square deviation from planarity of 0.033 Å) . This planar conformation is stabilized by an intramolecular N4—H4⋯O2 hydrogen bond, which forms an S(6) loop within the molecular structure .

In crystal structures, these molecules can form dimers through pairwise N1—H1⋯O2 hydrogen bonds, creating R₂²(8) motifs. Additional weak C7—H7⋯S11 hydrogen bonds can link molecules into C(10) chains, resulting in complex three-dimensional arrangements .

| Manufacturer | Product Number | Packaging | Price (USD) | Updated |

|---|---|---|---|---|

| Apolloscientific | OR31015 | 1g | $283 | 2021-12-16 |

| American Custom Chemicals Corporation | CHM0970006 | 5mg | $506 | 2021-12-16 |

| Matrix Scientific | 167843 | 1g | $630 | 2021-12-16 |

| Apolloscientific | OR31015 | 5g | $863 | 2021-12-16 |

| AK Scientific | 0852BB | 1g | $900 | 2021-12-16 |

The relatively high cost may limit large-scale applications but is consistent with other specialized organic synthesis intermediates .

| Safety Aspect | Classification/Information |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statements | H315-H319-H335 |

| Precautionary Statements | P280-P304+P340 |

| Hazard Codes | T+ |

| Physical State | Solid |

The compound carries hazard statements related to skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye protection (P280), is recommended when handling this compound. In case of inhalation, removal to fresh air and maintaining comfortable breathing position is advised (P304+P340) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume